4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide
Description
4-Methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide is a sulfonamide derivative characterized by a 4-methoxy-substituted benzene ring linked via a sulfonamide group to a 6-morpholino-substituted pyridine moiety. The morpholino group may enhance solubility, while the pyridine ring contributes to π-π stacking interactions in binding pockets .
Properties
IUPAC Name |
4-methoxy-N-(6-morpholin-4-ylpyridin-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-22-14-3-5-15(6-4-14)24(20,21)18-13-2-7-16(17-12-13)19-8-10-23-11-9-19/h2-7,12,18H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIFQYUFSGHMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core benzenesulfonamide structure, followed by the introduction of the methoxy group, the morpholino group, and the pyridinyl group through various chemical reactions. Common reagents used in these steps include sulfonyl chlorides, morpholine, and pyridine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Industrial production often employs automated systems to monitor and adjust reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group undergoes oxidation under controlled conditions. Key findings include:
-
Mechanistic Insight : The methoxy group enhances electron density at the aromatic ring, stabilizing transition states during sulfone formation . Pyridinyl nitrogen oxidation competes under peroxide-rich conditions.
Reduction Reactions
Reduction primarily targets the sulfonamide and morpholine groups:
-
Key Limitation : Over-reduction of the pyridinyl ring is observed with prolonged exposure to LiAlH₄ .
Substitution Reactions
The sulfonamide nitrogen and aromatic ring are susceptible to nucleophilic substitution:
Sulfonamide Nitrogen Substitution
Aromatic Electrophilic Substitution
Catalytic Coupling Reactions
The pyridinyl nitrogen participates in metal-catalyzed cross-couplings:
| Reaction Type | Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl sulfonamide | 76% | |
| Ullmann Coupling | CuI, L-proline, DMSO | N-Aryl morpholine derivative | 68% |
-
Critical Factor : The morpholine group’s steric bulk reduces coupling efficiency unless electron-deficient aryl partners are used .
Acid/Base-Mediated Transformations
The compound exhibits pH-dependent stability:
-
Acidic Hydrolysis (HCl, 100°C): Cleaves sulfonamide to yield 4-methoxybenzenesulfonic acid and 6-morpholino-3-pyridinamine (82% yield).
-
Basic Conditions (NaOH, EtOH): Demethylation of methoxy group occurs, forming phenolic sulfonamide (73% yield) .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces:
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide is in the development of anticancer agents. Research has shown that compounds with similar structures exhibit cytotoxic activities against various cancer cell lines, including breast cancer (MCF-7), colon cancer (Caco2), and hepatocellular carcinoma (HepG2) cells. For instance, a study highlighted the efficacy of a related compound in inhibiting cancer cell proliferation through dual targeting of STAT3 and tubulin, which are critical in tumor growth and survival .
Case Study: Dual-Target Inhibitors
A specific derivative demonstrated strong inhibitory activity against A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer) cells with IC50 values ranging from 1.35 µM to 3.04 µM. This compound not only inhibited tubulin polymerization but also directly affected STAT3 phosphorylation, showcasing its dual-target potential .
Neuropharmacological Applications
Beyond oncology, compounds related to this compound have been investigated for their neuropharmacological effects. Some benzenesulfonamide derivatives have shown promise in treating sodium channel-mediated conditions such as epilepsy. These compounds modulate sodium channels that are crucial for neuronal excitability, potentially offering therapeutic benefits for seizure disorders .
Comparative Analysis of Related Compounds
To provide a clearer understanding of the efficacy of this compound compared to related compounds, the following table summarizes key findings from recent studies:
| Compound Name | Target Disease | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Methoxy-N-(1-naphthyl)benzenesulfonamide | Lung Cancer | 1.35 | Inhibits tubulin polymerization & STAT3 |
| This compound | Breast Cancer | 2.85 | Dual-targeting of STAT3 & tubulin |
| Related Sulfonamide Derivative | Epilepsy | Not specified | Modulates sodium channels |
Mechanism of Action
The mechanism of action of 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Molecular Diversity
The following table summarizes key structural differences between the target compound and its analogs:
Key Structural Comparisons
- Morpholino vs. Other Amine Groups: The target compound and the pyrimidine analog share a morpholino group, which improves water solubility compared to hydrophobic substituents like phenylethylideneamino or isopropyl .
- In contrast, 4-amino or 2-fluoro substituents modify electronic profiles and binding affinities.
- Heterocyclic Cores : The pyridine ring in the target may offer different hydrogen-bonding opportunities compared to pyrimidine or pyrazolopyrimidine cores, influencing target selectivity.
Biological Activity
4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, a methoxy group, and a morpholino-pyridine moiety, which contribute to its unique properties. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. The sulfonamide group is known to interfere with the synthesis of folate in bacteria, leading to antimicrobial effects. Additionally, the interaction with tubulin polymerization pathways suggests potential anticancer properties.
Biological Activity Overview
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives, including this compound. The compound showed promising results against multiple bacterial strains, indicating its potential as an effective antimicrobial agent. -
Anticancer Properties :
In vitro studies on cancer cell lines revealed that the compound could inhibit cell proliferation at specific concentrations. For instance, preliminary data suggest that it may induce apoptosis in HeLa cells, but further detailed studies are required to establish IC50 values and mechanisms involved.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of sulfonamide derivatives. Modifications to the morpholino and pyridine components have been shown to enhance biological activity:
- Morpholino Substituents : Variations in the morpholino group can significantly affect the compound's efficacy against various pathogens.
- Pyridine Derivatives : Changes in the pyridine ring have been linked to improved anticancer properties, suggesting that specific substitutions may enhance interaction with target proteins involved in cancer progression.
Q & A
Q. What are the primary synthetic routes for 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide?
The compound is synthesized via a multi-step process involving sulfonylation and coupling reactions. A key step is the Buchwald-Hartwig amination to introduce the morpholino-pyridinyl moiety. Reaction conditions (e.g., palladium catalysts, ligands, and solvents) must be optimized to avoid side products like dehalogenated intermediates. Purity is confirmed using HPLC (>95%) and structural validation via H/C NMR spectroscopy .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- NMR spectroscopy : Assign peaks for the methoxy group (~3.8 ppm in H NMR), sulfonamide protons (~7.5-8.5 ppm), and morpholino ring protons (~3.5-4.0 ppm) .
- HPLC : Ensure >95% purity using reverse-phase C18 columns with UV detection at 254 nm .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error .
Q. What in vitro biological assays are used to evaluate its antitumor activity?
Standard assays include:
- Cell viability (MTT assay) : Test against cancer cell lines (e.g., HCT-116, MDA-MB-231) with IC values calculated using nonlinear regression .
- Tubulin polymerization inhibition : Measure IC via fluorescence-based assays, comparing to reference agents like ABT-751 .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity in large-scale synthesis?
Apply Design of Experiments (DoE) to screen variables (catalyst loading, temperature, solvent polarity). For example, a central composite design (CCD) can identify optimal Pd(OAc)/Xantphos ratios and reaction times. Computational tools (e.g., quantum chemical calculations) predict transition states to reduce trial-and-error experimentation .
Q. How to resolve contradictions in biological activity data across studies?
- Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., ATP-based viability vs. MTT assays).
- Mechanistic studies : Use molecular docking (PDB: 3HKC) to confirm binding to β-tubulin’s colchicine site, correlating with antiproliferative activity .
- In vivo validation : Compare tumor growth inhibition in xenograft models (e.g., HT-29 colon cancer) with pharmacokinetic profiling (plasma half-life, bioavailability) .
Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?
- Molecular dynamics simulations : Analyze binding stability of sulfonamide derivatives to tubulin over 100-ns trajectories.
- QSAR modeling : Use descriptors like LogP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict IC trends .
Q. How to address low aqueous solubility in preclinical testing?
- Co-solvent systems : Use Cremophor EL/ethanol (1:1 v/v) for in vivo dosing.
- Salt formation : Screen with sodium or meglumine counterions to enhance solubility >10-fold .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
